2,2,2-Trifluoro-1-(6-methoxypyridin-3-YL)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxypyridinyl group
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction involves the condensation of 6-methoxypyridine with trifluoroacetaldehyde under acidic conditions to form the intermediate 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxypyridinyl group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
1060807-22-8 | |
Molecular Formula |
C8H9F3N2O |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-3-2-5(4-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
FGIYUKUCPKWNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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